molecular formula C24H24ClN5O3 B2536074 3-(4-chlorobenzyl)-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-44-2

3-(4-chlorobenzyl)-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2536074
CAS RN: 877617-44-2
M. Wt: 465.94
InChI Key: ZGFKSCCBFMURRR-UHFFFAOYSA-N
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Description

The compound “3-(4-chlorobenzyl)-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione” is a chemical with the molecular formula C24H24ClN5O3 .

Scientific Research Applications

Electrochemical Applications

Recent studies have highlighted the electrocatalytic properties of related compounds. For instance, an environmentally benign electrochemical approach was used to access diversely functionalized [1,2,4]triazolo derivatives . Researchers could explore whether our compound exhibits similar behavior, potentially leading to applications in energy storage or catalysis.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The ligand’s aromatic moieties and functional groups make it suitable for coordination chemistry. Researchers might synthesize metal complexes or MOFs using this ligand. For example, Co(II) MOFs based on similar ligands have been investigated for their structural diversity and potential applications . Our compound could contribute to similar studies.

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O3/c1-15-12-28(18-6-4-5-7-19(18)33-3)23-26-21-20(29(23)13-15)22(31)30(24(32)27(21)2)14-16-8-10-17(25)11-9-16/h4-11,15H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFKSCCBFMURRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorobenzyl)-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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